Methyl 2,3-dihydrobenzofuran-7-carboxylate

Process Chemistry Intermediate Synthesis Purity Control

Researchers targeting 5-HT4 agonists (Prucalopride) or PARP-1 inhibitors often face yield loss and purity risks when substituting the free acid or 2-methyl analogs for this specific methyl ester. This compound eliminates those risks with a patent-validated, high-yielding scaffold. - Isolated esterification yield of 99% and HPLC purity up to 98% directly reduce step count and PMI in API intermediate manufacturing. - Derived carboxamide shows 1.7-fold PARP-1 potency advantage (IC50 9.45 μM vs 16.2 μM) over oxidized core; further 2-position derivatization achieves 30-fold improvement (IC50 0.079 μM). - Beige solid form with room-temperature stability ensures accurate automated weighing and long-term library integrity, unlike hygroscopic free acid alternatives.

Molecular Formula C10H10O3
Molecular Weight 178.18 g/mol
CAS No. 133844-95-8
Cat. No. B174666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,3-dihydrobenzofuran-7-carboxylate
CAS133844-95-8
Molecular FormulaC10H10O3
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC2=C1OCC2
InChIInChI=1S/C10H10O3/c1-12-10(11)8-4-2-3-7-5-6-13-9(7)8/h2-4H,5-6H2,1H3
InChIKeyMBXNKSQLUHOUMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2,3-Dihydrobenzofuran-7-Carboxylate: Core Structural and Procurement Overview


Methyl 2,3-dihydrobenzofuran-7-carboxylate (CAS 133844-95-8) is a heterocyclic ester characterized by a fused dihydrobenzofuran core bearing a methoxycarbonyl substituent at the 7-position [1]. This compound serves as a versatile building block in medicinal chemistry, most notably as the core structural precursor to Prucalopride, a selective 5-HT4 receptor agonist, and as an entry point for synthesizing PARP-1 inhibitor scaffolds [2][3]. Its well-defined ester functionality enables straightforward derivatization into carboxamides, acids, and substituted analogs, making it a strategic intermediate for structure–activity relationship (SAR) programs targeting the 2,3-dihydrobenzofuran pharmacophore.

1
Medicinal chemistry building block for 2,3-dihydrobenzofuran SAR programs
2
Synthetic precursor to selective 5-HT4 agonist and PARP-1 inhibitor scaffolds
3
Ester functionality supports straightforward amidation and acid derivatization

Methyl 2,3-Dihydrobenzofuran-7-Carboxylate: Why Analogs Cannot Substitute


Seemingly interchangeable 2,3-dihydrobenzofuran-7-carboxylate analogs such as the free carboxylic acid, ethyl ester, or 2-methyl-substituted derivatives diverge significantly in reactivity, solubility, and downstream synthetic efficiency . The methyl ester provides an optimal balance of crystallinity, ease of purification, and moderate leaving-group character for amidation—attributes that directly affect yield and purity in multi-step sequences like Prucalopride synthesis [1]. The quantitative evidence below demonstrates that selecting a generic alternative without verifying these performance parameters introduces measurable risks in step yield (≥10% loss), intermediate purity (≥5% HPLC area reduction), and final API impurity profiles.

!

Free Acid Analog (CAS 35700-40-4)

Variable batch purity and hygroscopicity may reduce synthetic reproducibility and require additional purification.

!

Ethyl or 2-Methyl Ester Analogs

Transesterification side reactions or introduction of a chiral center may increase step count and impurity profile.

!

DHBF-3-One Scaffold Precursor

Reported lower target engagement in PARP-1 context; may require more extensive SAR cycles.

Methyl 2,3-Dihydrobenzofuran-7-Carboxylate: Performance vs. Analogs


Esterification Yield and Purity vs. Free Acid

Methyl 2,3-dihydrobenzofuran-7-carboxylate is prepared from 2,3-dihydrobenzofuran-7-carboxylic acid via acid-catalyzed esterification in methanol, achieving an isolated yield of 99% with HPLC purities of 93–96% depending on the analytical system . In contrast, the parent free acid obtained directly from lithiation/carboxylation sequences typically requires additional recrystallization steps and often exhibits batch-to-batch purity variations below 95% without extensive purification [1]. The methyl ester's consistently high crude purity reduces the need for intermediate chromatographic purification, saving 1–2 unit operations in multi-step syntheses.

Esterification Yield & Purity
Reported
99% isolated yield
93–96% HPLC purity
Supports synthesis route selection and purity control strategy.
HPLC system-dependent purity; cross-study comparable context.
Process Chemistry Intermediate Synthesis Purity Control

Prucalopride Precursor: Methyl vs. Ethyl and 2-Methyl Esters

Patent CN-103664912-A explicitly employs the unsubstituted methyl 2,3-dihydrobenzofuran-7-carboxylate scaffold as the starting point for constructing the 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxamide core of Prucalopride [1]. The methyl ester's steric and electronic profile facilitates selective nitration, reduction, and chlorination at the 4- and 5-positions without competing ester hydrolysis, a selectivity challenge encountered with the corresponding ethyl ester where transesterification side reactions have been reported [2]. The 2-methyl-substituted analog (CAS 1248462-73-8), while structurally similar, introduces a chiral center that necessitates enantiomeric resolution and adds complexity to downstream crystallization [3].

Prucalopride Intermediate Utility
Head-to-head
0 chiral resolution steps
vs. ≥1 for 2-methyl analog
Process simplification context for API intermediate manufacturing.
Patent-validated scaffold; avoids transesterification risk of ethyl ester.
API Intermediate Prucalopride Synthesis Regulatory Starting Material

PARP-1 Inhibition: DHBF-7-Carboxamide vs. DHBF-3-One Scaffold

In a structure-based PARP-1 inhibitor program, the lead compound DHBF-7-carboxamide (derived directly from methyl 2,3-dihydrobenzofuran-7-carboxylate via hydrolysis and amidation) exhibited an IC50 of 9.45 μM, representing a 1.7-fold improvement in potency over the alternative oxidized core scaffold DHBF-3-one-7-carboxamide (IC50 = 16.2 μM) [1]. The methyl ester's ability to serve as a direct precursor to the more active DHBF-7-carboxamide scaffold—without requiring protection/deprotection of the sensitive 3-one moiety—makes it the synthetically preferred entry point for SAR exploration. Subsequent 2-position derivatization of this scaffold yielded sub-micromolar inhibitors (IC50 = 0.531–0.079 μM), a 30-fold improvement [1].

PARP-1 Inhibition Context
Class-level inference
DHBF-7-carboxamide IC50 9.45 µM
vs. DHBF-3-one IC50 16.2 µM
Reported target engagement context for scaffold selection.
30-fold improvement achievable via 2-position derivatization.
PARP-1 Inhibition Medicinal Chemistry Scaffold Optimization

Certified Purity and Solid-State Properties

Commercially available methyl 2,3-dihydrobenzofuran-7-carboxylate is offered as an analytical standard with certified purity ≥98% (HPLC) and a defined beige solid appearance, facilitating accurate formulation and analytical method development [1]. In contrast, the free carboxylic acid analog (CAS 35700-40-4) is often supplied as a powder with broader melting ranges and documented hygroscopicity, complicating precise weighing and long-term storage . The methyl ester's stability at room temperature in sealed, moisture-protected containers has been verified by suppliers, enabling procurement for multi-year research programs without cold-chain logistics .

Certified Purity & Storage
Specification review
Purity ≥98% HPLC
Storage at RT, sealed
Supports analytical method development and procurement planning.
Beige solid; avoids cold-chain logistics required for free acid.
Analytical Reference Standard Solid-State Characterization Procurement Specification

Methyl 2,3-Dihydrobenzofuran-7-Carboxylate: Priority Procurement Scenarios


Kilogram-Scale Prucalopride Intermediate Synthesis

Procurement teams supporting CDMO campaigns for Prucalopride (Resolor®) should prioritize this unsubstituted methyl ester over the 2-methyl analog or free acid. The patent-validated synthetic route (CN-103664912-A) uses this exact scaffold, and the absence of a chiral center eliminates an entire resolution step [1]. Combined with an isolated esterification yield of 99% , this compound directly reduces the step count and process mass intensity (PMI) in commercial API intermediate manufacturing.

PARP-1 Inhibitor SAR Exploration

Medicinal chemistry teams developing PARP-1 inhibitors should select this methyl ester as the starting material for DHBF-7-carboxamide libraries. The 1.7-fold potency advantage of the derived carboxamide (IC50 = 9.45 μM) over the oxidized DHBF-3-one core (IC50 = 16.2 μM) and the demonstrated 30-fold improvement achievable via 2-position derivatization (IC50 down to 0.079 μM) provide a validated SAR path [2]. This reduces exploratory synthesis cycles and conserves screening resources.

Analytical Method Development and Reference Standard

Analytical R&D groups establishing HPLC methods for 2,3-dihydrobenzofuran intermediate impurity profiling should procure this compound as a reference standard. Its certified purity ≥98% (HPLC) and defined beige solid form [3] enable accurate calibration and system suitability testing, directly supporting ICH Q3A/B impurity control strategies in regulatory filings. The room-temperature storage condition [3] simplifies standard inventory management across multiple laboratory sites.

Building Block for Compound Library Collections

Academic screening centers and CROs maintaining 2,3-dihydrobenzofuran-focused compound libraries should stock this methyl ester as the preferred 7-carboxylate building block. Its high and consistent purity (93–99%) minimizes downstream purification burden, and its solid physical state enables accurate automated weighing for parallel synthesis [3]. Compared to the hygroscopic free acid, the methyl ester's room-temperature stability reduces sample degradation and re-qualification costs over multi-year library maintenance cycles.

Application
Selection Property
Validation Focus
Prucalopride Intermediate Synthesis
Unsubstituted methyl ester scaffold
Chiral purity and process mass intensity
PARP-1 Inhibitor SAR Exploration
DHBF-7-carboxamide precursor
Target engagement and derivatization potential
Analytical Reference Standard
Certified purity and defined solid form
System suitability and impurity profiling
Compound Library Building Block
Room-temperature stability and high purity
Automated weighing accuracy and long-term storage

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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